alpha-Retinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Retinoic acid, also known as all-trans-retinoic acid, is a metabolite of vitamin A. It plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development. This compound is widely used in dermatology for treating acne and other skin conditions, as well as in oncology for treating certain types of leukemia .
Preparation Methods
Alpha-Retinoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of retinol (vitamin A) to retinal, followed by further oxidation to this compound. This process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods often involve the use of bioerodible polymeric nanoparticles as carriers for this compound, enhancing its stability and bioavailability .
Chemical Reactions Analysis
Alpha-Retinoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as 13-cis-retinoic acid.
Reduction: It can be reduced to retinol or other related compounds.
Substitution: This compound can undergo substitution reactions, particularly at the carboxyl group, to form esters or amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Retinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: It is used in the treatment of acute promyelocytic leukemia and various skin conditions, including acne and psoriasis
Industry: This compound is used in the cosmetic industry for its anti-aging properties and in the pharmaceutical industry for drug formulation
Mechanism of Action
Alpha-Retinoic acid exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs), regulating the transcription of target genes. This process influences various cellular functions, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Alpha-Retinoic acid is often compared with other retinoids, such as:
Retinol: The alcohol form of vitamin A, which is less potent and requires conversion to this compound to exert its effects.
Retinal: The aldehyde form of vitamin A, which is an intermediate in the synthesis of this compound.
13-cis-Retinoic acid: An isomer of this compound used in the treatment of severe acne.
This compound is unique due to its high potency and specific binding to RARs, making it more effective in regulating gene expression and cellular functions .
Properties
CAS No. |
52978-64-0 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
ILLYYNHLCANIBL-YCNIQYBTSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.